5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide
CAS No.: 1138442-67-7
Cat. No.: VC2644353
Molecular Formula: C15H18BrClN2O2
Molecular Weight: 373.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1138442-67-7 |
|---|---|
| Molecular Formula | C15H18BrClN2O2 |
| Molecular Weight | 373.67 g/mol |
| IUPAC Name | 5-[(2-bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide |
| Standard InChI | InChI=1S/C15H18BrClN2O2/c16-9-14(20)18-11-6-7-13(17)12(8-11)15(21)19-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,20)(H,19,21) |
| Standard InChI Key | PBJRRWYKYUKTKM-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)NC(=O)CBr)Cl |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)NC(=O)CBr)Cl |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
The molecular formula for this compound is C15H18BrClN2O2, indicating the presence of 15 carbon atoms, 18 hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and two oxygen atoms . This composition results in a complex three-dimensional structure with multiple potential interaction sites.
Structural Comparison with Related Compounds
Structurally, 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide appears to be derived from 5-amino-2-chloro-N-cyclohexylbenzamide (CAS: 920122-73-2), which has a molecular formula of C13H17ClN2O and a molecular weight of 252.74 g/mol . The conversion likely involves the addition of a bromoacetyl group to the amino functionality, resulting in the final product.
A similar compound, 3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide (CAS: 1138442-60-0), differs in the position of substitution on the benzene ring, with the amino group at position 3 rather than position 5 . This positional isomer has a molecular formula of C15H19BrN2O2 and a molecular weight of 339.23 g/mol .
Synthesis and Chemical Reactivity
Synthetic Pathways
Applications and Research Significance
Synthetic Applications
The presence of the reactive alpha-bromo functionality makes 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide potentially useful as a building block in organic synthesis. The compound could serve as:
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An alkylating agent for various nucleophiles, including amines, thiols, and carboxylates
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A precursor for heterocycle formation through intramolecular cyclization reactions
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A reagent for the introduction of the acetamido functionality into complex molecules
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